![molecular formula C24H50O13Si2 B13410419 2-[2-(3-Triethoxysilylpropoxycarbonyloxy)ethoxy]ethyl 3-triethoxysilylpropyl carbonate](/img/structure/B13410419.png)
2-[2-(3-Triethoxysilylpropoxycarbonyloxy)ethoxy]ethyl 3-triethoxysilylpropyl carbonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-(3-Triethoxysilylpropoxycarbonyloxy)ethoxy]ethyl 3-triethoxysilylpropyl carbonate is a complex organosilicon compound. It is characterized by the presence of multiple ethoxy groups and silane functionalities, making it a versatile molecule in various chemical applications. This compound is often used in the synthesis of advanced materials due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(3-Triethoxysilylpropoxycarbonyloxy)ethoxy]ethyl 3-triethoxysilylpropyl carbonate typically involves the reaction of triethoxysilane derivatives with ethylene glycol and carbonates. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in the synthesis include triethoxysilane, ethylene glycol, and carbonate sources such as dimethyl carbonate.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent reaction conditions and high yields. The process involves the careful control of temperature, pressure, and reaction time to optimize the production efficiency and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
2-[2-(3-Triethoxysilylpropoxycarbonyloxy)ethoxy]ethyl 3-triethoxysilylpropyl carbonate undergoes various chemical reactions, including:
Hydrolysis: The ethoxy groups can be hydrolyzed to form silanol groups.
Condensation: The silanol groups can further condense to form siloxane bonds.
Substitution: The carbonate groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Typically carried out in the presence of water and an acid or base catalyst.
Condensation: Often facilitated by heating or using a catalyst such as titanium isopropoxide.
Substitution: Common nucleophiles include amines and alcohols, and the reactions are usually conducted under mild conditions.
Major Products
The major products formed from these reactions include siloxane polymers, substituted carbonates, and various organosilicon derivatives.
Scientific Research Applications
2-[2-(3-Triethoxysilylpropoxycarbonyloxy)ethoxy]ethyl 3-triethoxysilylpropyl carbonate has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of advanced siloxane-based materials.
Biology: Employed in the modification of biomolecules for enhanced stability and functionality.
Medicine: Investigated for its potential in drug delivery systems due to its biocompatibility.
Industry: Utilized in the production of coatings, adhesives, and sealants with improved properties.
Mechanism of Action
The mechanism by which 2-[2-(3-Triethoxysilylpropoxycarbonyloxy)ethoxy]ethyl 3-triethoxysilylpropyl carbonate exerts its effects involves the formation of siloxane bonds through hydrolysis and condensation reactions. These reactions lead to the formation of stable, cross-linked networks that enhance the mechanical and chemical properties of the materials in which it is used. The molecular targets include hydroxyl groups on surfaces and within polymers, facilitating strong adhesion and durability.
Comparison with Similar Compounds
Similar Compounds
- 3-(Triethoxysilyl)propyl isocyanate
- 3-(Triethoxysilyl)propyl methacrylate
- 3-(Triethoxysilyl)propylamine
Uniqueness
Compared to similar compounds, 2-[2-(3-Triethoxysilylpropoxycarbonyloxy)ethoxy]ethyl 3-triethoxysilylpropyl carbonate offers unique advantages such as:
- Enhanced Hydrolytic Stability : Due to the presence of multiple ethoxy groups.
- Versatility in Reactions : Can undergo a variety of chemical transformations.
- Improved Material Properties : Provides superior mechanical strength and chemical resistance in the materials it is incorporated into.
Properties
Molecular Formula |
C24H50O13Si2 |
|---|---|
Molecular Weight |
602.8 g/mol |
IUPAC Name |
2-[2-(3-triethoxysilylpropoxycarbonyloxy)ethoxy]ethyl 3-triethoxysilylpropyl carbonate |
InChI |
InChI=1S/C24H50O13Si2/c1-7-32-38(33-8-2,34-9-3)21-13-15-28-23(25)30-19-17-27-18-20-31-24(26)29-16-14-22-39(35-10-4,36-11-5)37-12-6/h7-22H2,1-6H3 |
InChI Key |
BWELEHUPUBSPQD-UHFFFAOYSA-N |
Canonical SMILES |
CCO[Si](CCCOC(=O)OCCOCCOC(=O)OCCC[Si](OCC)(OCC)OCC)(OCC)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


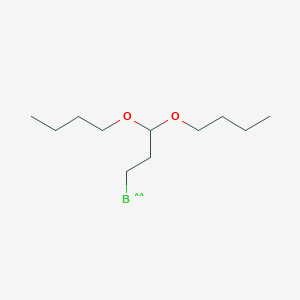
![1-(2-Phenoxyethyl)-4-([6-(trifluoromethyl)pyridin-3-YL]methyl)-1,4-diazepan-5-one](/img/structure/B13410342.png)
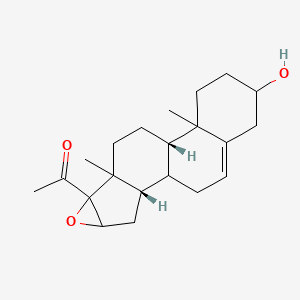


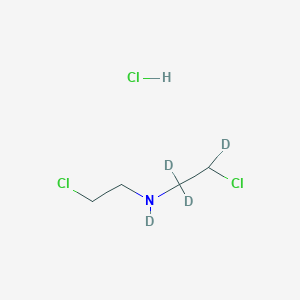

![6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-N-[3-[(2R,3R,4S,5S,6R)-5-hydroxy-6-(hydroxymethyl)-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxypropyl]hexanamide](/img/structure/B13410372.png)
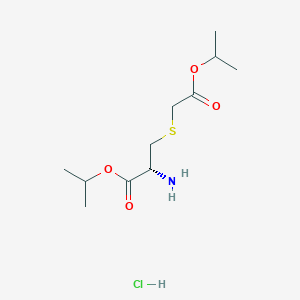
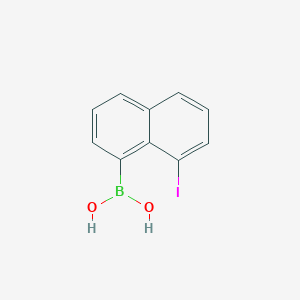
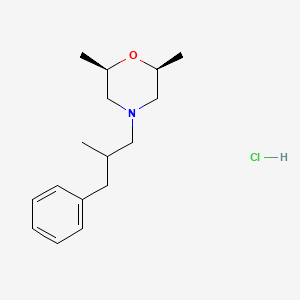
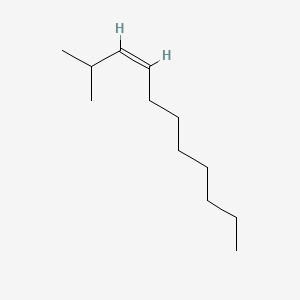
![3,6,9,17,20,23-Hexaoxatricyclo[23.3.1.111,15]triaconta-1(29),11(30),12,14,25,27-hexaene-2,10,16,24-tetrone](/img/structure/B13410414.png)
![Pyridine, 2-(chloromethyl)-3-methyl-4-[(trifluoromethoxy)methyl]-](/img/structure/B13410427.png)
